

Solubility Profile of 2-Chloro-4,5-dimethylpyrimidine: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2-Chloro-4,5-dimethylpyrimidine

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of **2-Chloro-4,5-dimethylpyrimidine** in organic solvents. Due to the limited availability of direct quantitative solubility data for this specific compound in publicly accessible literature, this document focuses on providing qualitative solubility information, detailed experimental protocols for solubility determination, and comparative data from structurally related compounds to offer valuable insights for laboratory and development work.

Introduction to 2-Chloro-4,5-dimethylpyrimidine

2-Chloro-4,5-dimethylpyrimidine is a substituted pyrimidine derivative. Pyrimidine scaffolds are of significant interest in medicinal chemistry and drug development due to their presence in a wide array of biologically active molecules. Understanding the solubility of such intermediates is critical for their use in synthesis, purification, and formulation.

Table 1: Physicochemical Properties of **2-Chloro-4,5-dimethylpyrimidine**

Property	Value
Molecular Formula	C ₆ H ₇ ClN ₂
Molecular Weight	142.59 g/mol
CAS Number	34916-68-2
Melting Point	22.5-26 °C
Boiling Point	242.1±9.0 °C at 760 mmHg
Appearance	Solid

Solubility of 2-Chloro-4,5-dimethylpyrimidine

Direct quantitative solubility data for **2-Chloro-4,5-dimethylpyrimidine** in various organic solvents is not readily available in the reviewed scientific literature. However, based on the general behavior of similar heterocyclic compounds, a qualitative assessment can be made.

For a related compound, 2-chloro-4,6-dimethyl-pyrimidine, it is reported to be soluble in organic solvents like ethanol and acetone. It is considered to be sparingly soluble in water. This suggests that **2-Chloro-4,5-dimethylpyrimidine** is likely to exhibit good solubility in polar aprotic and polar protic organic solvents.

Experimental Protocol for Solubility Determination

A precise understanding of a compound's solubility is often determined empirically. The following section details a standard gravimetric method for determining the solubility of a solid organic compound in an organic solvent. This method is widely cited in the literature for pyrimidine derivatives.^{[1][2][3]}

Materials and Apparatus

- Solute: **2-Chloro-4,5-dimethylpyrimidine**
- Solvents: A range of organic solvents of interest (e.g., methanol, ethanol, acetone, ethyl acetate, N,N-dimethylformamide (DMF), dichloromethane).
- Equipment:

- Analytical balance (accurate to ± 0.1 mg)
- Isothermal shaker or magnetic stirrer with a heating plate
- Thermostatic bath for temperature control
- Centrifuge
- Filtration unit (e.g., syringe filters with appropriate membrane)
- Vials or flasks
- Drying oven or vacuum oven

Experimental Procedure

- **Sample Preparation:** An excess amount of **2-Chloro-4,5-dimethylpyrimidine** is added to a known mass or volume of the selected organic solvent in a sealed vial.
- **Equilibration:** The vial is placed in a thermostatic bath and agitated using an isothermal shaker or magnetic stirrer at a constant temperature for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.
- **Phase Separation:** After equilibration, the suspension is allowed to settle. To ensure complete separation of the solid and liquid phases, the sample is centrifuged at a high speed.
- **Sample Withdrawal and Analysis:** A sample of the supernatant is carefully withdrawn using a pre-weighed syringe and filtered through a membrane filter to remove any undissolved solid.
- **Solvent Evaporation:** The clear, saturated solution is transferred to a pre-weighed container. The solvent is then evaporated under a stream of nitrogen or in a vacuum oven at a controlled temperature until a constant weight of the dissolved solid is obtained.
- **Calculation:** The solubility is calculated as the mass of the dissolved solute per unit mass or volume of the solvent.

Data Correlation

The experimental solubility data at different temperatures can be correlated using thermodynamic models such as the modified Apelblat equation.[\[2\]](#)[\[3\]](#)

Solubility Data of Structurally Similar Compounds

To provide a frame of reference, the following table summarizes the mole fraction solubility (x) of other pyrimidine derivatives in various organic solvents at different temperatures, as reported in the literature. It is important to note that these values are for different, though structurally related, compounds and should be used as a general guide only.

Table 2: Mole Fraction Solubility (x) of Selected Pyrimidine Derivatives in Organic Solvents

Compound	Solvent	Temperature (K)	Mole Fraction (x)
Derivative A[1]	Methanol	298.15	Data not specified
308.15	Data not specified		
318.15	Data not specified		
328.15	Data not specified		
DMF	298.15	Data not specified	
308.15	Data not specified		
318.15	Data not specified		
328.15	Data not specified		
CCl ₄	298.15	Data not specified	
308.15	Data not specified		
318.15	Data not specified		
328.15	Data not specified		
Derivative B[3]	Chloroform	298.15	Data not specified
308.15	Data not specified		
318.15	Data not specified		
328.15	Data not specified		
Ethyl Acetate	298.15	Data not specified	
308.15	Data not specified		
318.15	Data not specified		
328.15	Data not specified		

Note: The original research papers should be consulted for the specific structures of "Derivative A" and "Derivative B" and their corresponding solubility values.

Visualizing the Experimental Workflow

The following diagram illustrates the general workflow for the gravimetric determination of solubility.



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Caption: General workflow for gravimetric solubility determination.

Conclusion

While quantitative solubility data for **2-Chloro-4,5-dimethylpyrimidine** in organic solvents is not extensively documented, its structural similarity to other soluble pyrimidine derivatives suggests good solubility in common organic solvents. For precise applications, it is recommended that the solubility be determined experimentally using a standard protocol such as the gravimetric method outlined in this guide. The provided information serves as a valuable starting point for researchers and professionals working with this compound, enabling informed solvent selection and experimental design.

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